

Technical Guide: Structure Elucidation of (R)-3-(methylamino)-1-phenylpropan-1-ol

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Compound of Interest

Compound Name: 3-(methylamino)-1-phenylpropan-1-ol

Cat. No.: B195923

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Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol of significant interest in synthetic organic chemistry. It serves as a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to (R)-fluoxetine, the active enantiomer of the widely-used antidepressant. The precise stereochemistry and connectivity of this molecule are critical for its function and the efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous structure elucidation is a mandatory step in its synthesis and quality control.

This technical guide provides an in-depth overview of the core analytical techniques and methodologies required for the unambiguous structure determination of (R)-3-(methylamino)-1-phenylpropan-1-ol. It covers the expected outcomes from spectroscopic analysis, generalized experimental protocols, and the logical workflow for confirming the molecule's identity, purity, and stereochemistry.

Molecular Structure and Physicochemical Properties

The foundational step in structure elucidation is the determination of basic physical and chemical properties, which are summarized below.

| Property | Value | Citation(s) |
|--------------------------------|--------------------------------------|-------------|
| Molecular Formula | C ₁₀ H ₁₅ NO | [1][2] |
| Molecular Weight | 165.23 g/mol | [1][2] |
| Stereochemistry | (R)-Absolute | [2] |
| CAS Number | 137999-85-0 (for hydrochloride salt) | [1] |
| Canonical SMILES | CNCC--INVALID-LINK--O | [1][2] |
| InChI Key | XXSDCGNHLFVSET-SNVBAGLBSA-N | [2] |
| Topological Polar Surface Area | 32.3 Å ² | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |

Spectroscopic and Crystallographic Analysis

A combination of spectroscopic techniques is essential for a complete structure confirmation. While publicly available experimental spectra for this specific molecule are limited, this section details the expected results based on its known structure and provides data for a closely related isomer to illustrate the principles of X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

3.1.1 Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Notes |
|-------------------------------------|---------------------|-------------|----------------------|---|
| ~ 7.40 - 7.25 | Multiplet | 5H | Ar-H | Protons of the phenyl ring. |
| ~ 4.90 | Doublet of doublets | 1H | H-C(1) | Benzylic proton, coupled to the two adjacent CH ₂ protons. |
| ~ 2.90 - 2.70 | Multiplet | 2H | H ₂ -C(3) | Protons adjacent to the nitrogen, coupled to C(2) protons. |
| ~ 2.45 | Singlet | 3H | N-CH ₃ | Methyl group protons on the nitrogen atom. |
| ~ 2.00 - 1.80 | Multiplet | 2H | H ₂ -C(2) | Methylene protons, coupled to protons on C(1) and C(3). |
| Variable | Broad singlet | 2H | OH, NH | Exchangeable protons; shift is concentration and solvent dependent. |

3.1.2 Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Carbon Type (DEPT) | Assignment | Notes |
|----------------------------------|--------------------|--------------------|--|
| ~ 143.0 | C | Ar-C (ipso) | Quaternary carbon of the phenyl ring attached to the propanol chain. |
| ~ 128.5 | CH | Ar-CH (para/ortho) | Phenyl ring carbons. |
| ~ 127.8 | CH | Ar-CH (meta) | Phenyl ring carbons. |
| ~ 126.0 | CH | Ar-CH (ortho/para) | Phenyl ring carbons. |
| ~ 75.0 | CH | C-1 | Carbon bearing the hydroxyl group. |
| ~ 51.0 | CH ₂ | C-3 | Carbon adjacent to the nitrogen. |
| ~ 40.0 | CH ₂ | C-2 | Methylene carbon. |
| ~ 36.0 | CH ₃ | N-CH ₃ | Methyl carbon on the nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and connectivity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion $[M+H]^+$ is expected.

| m/z Value | Ion Species | Notes |
|-----------|------------------|---|
| 166.12 | $[M+H]^+$ | The protonated molecular ion, confirming the molecular weight. |
| 148.11 | $[M+H - H_2O]^+$ | Loss of water from the parent ion, typical for alcohols. |
| 72.08 | $[C_4H_{10}N]^+$ | Cleavage product corresponding to $CH_3NHCH_2CH_2^-$. |
| 44.05 | $[C_2H_6N]^+$ | Fragment from cleavage at the C2-C3 bond ($CH_2=NHCH_3$) $^+$. |

X-Ray Crystallography

Single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure of a molecule, including its stereochemistry. While crystallographic data for the title compound is not readily available, the data for its structural isomer, 3-methylamino-3-phenylpropan-1-ol, is presented below to exemplify the type of quantitative data obtained from such an analysis.^[3]

Disclaimer: The following data pertains to the structural isomer $C_{10}H_{15}NO$ (CAS 114133-37-8) and is provided for illustrative purposes only.^[3]

| Parameter | Value |
|--|--------------------|
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /n |
| a (Å) | 5.9816 (8) |
| b (Å) | 23.8962 (19) |
| c (Å) | 7.4653 (8) |
| β (°) | 111.119 (7) |
| Volume (Å ³) | 995.40 (19) |
| Z | 4 |
| Calculated Density (Mg m ⁻³) | 1.103 |
| R-factor (R[F ² > 2σ(F ²)]) | 0.071 |
| wR(F ²) | 0.201 |

Experimental Protocols

The following sections describe generalized protocols for the key analytical techniques used in structure elucidation.

NMR Spectroscopy Protocol (General)

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[\[4\]](#) Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample height should be ~4-5 cm.[\[4\]](#)
- ¹H NMR Acquisition:
 - Instrument: 400-600 MHz NMR Spectrometer.
 - Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker instruments).

- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on concentration.
- ^{13}C $\{^1\text{H}\}$ NMR Acquisition:
 - Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has low natural abundance.
- 2D NMR (COSY, HSQC, HMBC): Utilize standard, instrument-specific pulse programs and parameter sets for COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to establish connectivity.[\[4\]](#)
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ^1H spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) and the ^{13}C spectrum accordingly (e.g., CDCl_3 at 77.16 ppm). Integrate ^1H signals and assign peaks based on chemical shifts, multiplicities, and 2D correlation data.

Mass Spectrometry Protocol (LC-MS/ESI)

- Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[\[5\]](#) Perform a serial dilution to a final concentration of 1-10 $\mu\text{g/mL}$ in the mobile phase.[\[5\]](#) Filter the final solution through a 0.22 μm syringe filter into an autosampler vial.
- Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

- LC Method (for purity assessment):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3-0.5 mL/min.
 - Injection Volume: 1-5 μ L.
- MS Method:
 - Ionization Mode: ESI Positive.
 - Mass Range: Scan from m/z 50 to 500.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 120-150 $^{\circ}$ C.
 - Data Analysis: Identify the $[M+H]^+$ ion to confirm the molecular weight. For further confirmation, perform tandem MS (MS/MS) by selecting the parent ion and applying collision-induced dissociation (CID) to analyze the resulting fragment ions.[\[6\]](#)

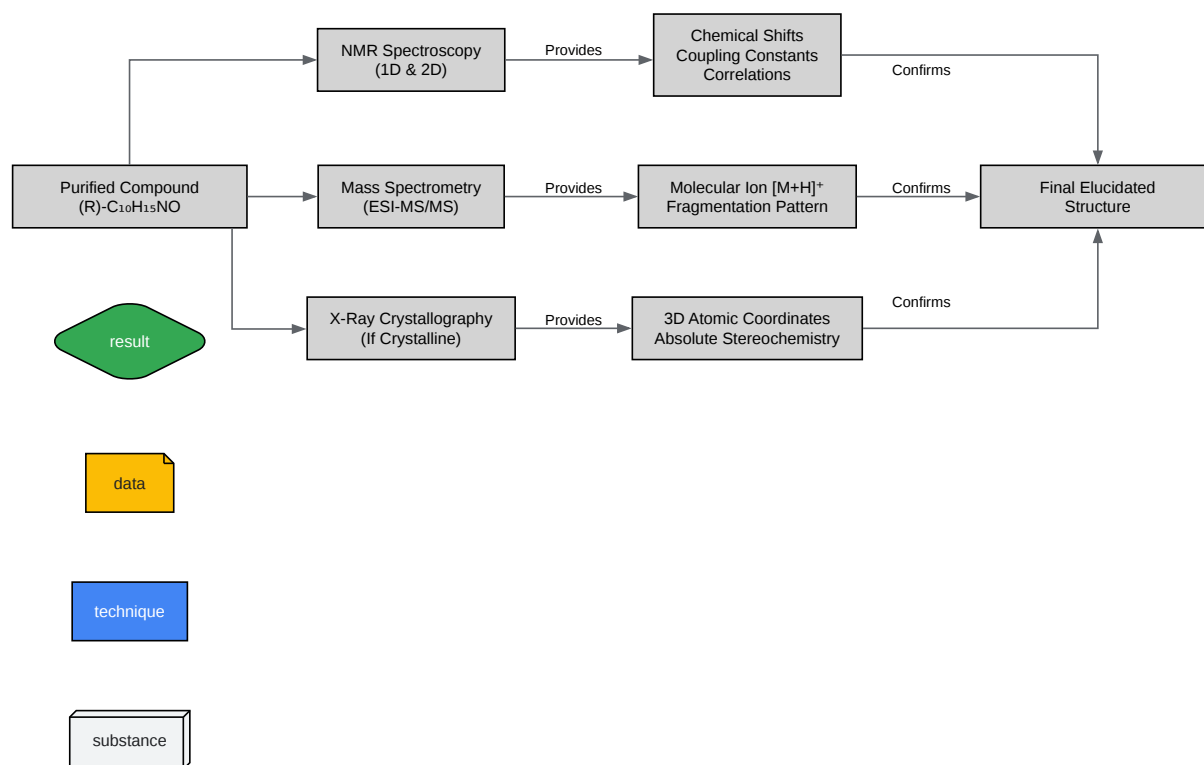
Single-Crystal X-Ray Diffraction Protocol (General)

- Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. For the related isomer, crystallization from ether was successful.[\[3\]](#)
- Data Collection:
 - Mount a suitable crystal on a goniometer head.
 - Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
 - Use a diffractometer with a suitable X-ray source (e.g., Cu K α or Mo K α radiation).

- Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.
- Structure Solution and Refinement:
 - Data Reduction: Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.
 - Structure Solution: Use direct methods or Patterson methods (e.g., using software like SHELXS) to solve the phase problem and generate an initial electron density map.^[3]
 - Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data using least-squares minimization (e.g., using SHELXL).^[3]
 - Validation: The final model is validated based on metrics like R-factor, goodness-of-fit (S), and residual electron density.

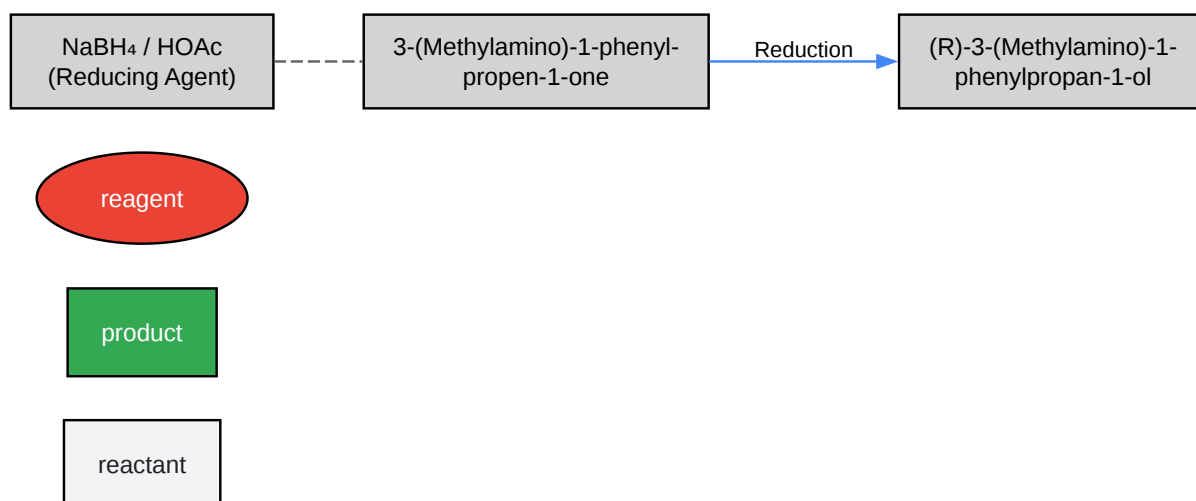
Visualizations: Workflows and Pathways

Diagrams created with Graphviz help visualize the logical flow of the structure elucidation process and the synthetic context of the molecule.



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Caption: A logical workflow for the structure elucidation of an organic molecule.



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Caption: A common synthetic route to the target compound via reduction.

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